Physicochemical Properties of 2-Amino-5-pentyl-1,3,4-thiadiazole: A Technical Guide
Physicochemical Properties of 2-Amino-5-pentyl-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-5-pentyl-1,3,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazole analogs to predict its characteristics. The guide also details relevant experimental protocols for the determination of these properties and for the synthesis of the title compound.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-amino-5-pentyl-1,3,4-thiadiazole, these properties are largely dictated by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar pentyl side chain.
Predicted Physicochemical Data
The following table summarizes the predicted and experimentally determined physicochemical properties of 2-amino-5-pentyl-1,3,4-thiadiazole and its shorter-chain and branched-chain analogs. The data for the pentyl derivative are estimations based on the trends observed in the homologous series.
| Property | 2-amino-1,3,4-thiadiazole | 2-amino-5-methyl-1,3,4-thiadiazole | 2-amino-5-ethyl-1,3,4-thiadiazole | 2-amino-5-tert-butyl-1,3,4-thiadiazole | 2-amino-5-pentyl-1,3,4-thiadiazole (Predicted) |
| Molecular Formula | C₂H₃N₃S | C₃H₅N₃S | C₄H₇N₃S | C₆H₁₁N₃S | C₇H₁₃N₃S |
| Molecular Weight | 101.13 g/mol | 115.16 g/mol | 129.19 g/mol | 157.24 g/mol | 171.27 g/mol |
| Melting Point (°C) | 188-191 (dec.) | 229-233 | Not Reported | 183-187 | Lower than methyl, likely a solid |
| Boiling Point (°C) | 238.9 ± 23.0 | Not Reported | Not Reported | Not Reported | > 250 |
| pKa (Predicted) | ~3.8 | ~3.9 | ~3.9 | ~4.0 | ~3.9-4.1 |
| LogP (Predicted) | -0.5 to 0.5 | 0.0 to 1.0 | 0.5 to 1.5 | 1.0 to 2.0 | 2.0 to 3.0 |
| Solubility | Soluble in water | Sparingly soluble in water | Slightly soluble in water | Poorly soluble in water | Insoluble in water, soluble in organic solvents |
Note: The predicted values for 2-amino-5-pentyl-1,3,4-thiadiazole are extrapolated from the properties of its analogs and general chemical principles. Experimental verification is required for precise values. The melting point of the tert-butyl derivative is lower than the methyl derivative, which is common when comparing branched isomers to their linear counterparts. The increasing length of the alkyl chain is expected to decrease water solubility and increase the partition coefficient (LogP).
Experimental Protocols
This section details the methodologies for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles and the determination of key physicochemical parameters.
Synthesis of 2-Amino-5-pentyl-1,3,4-thiadiazole
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[1]
Materials:
-
Hexanoic acid (caproic acid)
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide and a stoichiometric amount of hexanoic acid.
-
Add polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide) to the reaction mixture.[1]
-
Heat the mixture with stirring to approximately 100-120°C for 1-2 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Neutralize the solution with an ammonium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-amino-5-pentyl-1,3,4-thiadiazole.
Determination of Physicochemical Properties
The solubility of a compound can be qualitatively and quantitatively determined using various methods. A straightforward approach is the shake-flask method.[2]
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, n-octanol) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[3][4]
Procedure:
-
Prepare a solution of the compound in a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other.
-
Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water phases using an appropriate analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]
The acid dissociation constant (pKa) provides insight into the ionization state of a compound at different pH values.[5]
Procedure:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point of the titration.[5]
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General synthesis and purification workflow.
Antimicrobial Activity Screening Workflow
Derivatives of 2-amino-1,3,4-thiadiazole are known for their potential antimicrobial activities.[6][7] The following diagram outlines a typical experimental workflow for screening a new compound for such activity.
Caption: Workflow for antimicrobial activity screening.
References
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. chem.ws [chem.ws]
- 3. acdlabs.com [acdlabs.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
